9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H32N6O2 and its molecular weight is 436.56. The purity is usually 95%.
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Biological Activity
The compound 9-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic derivative belonging to the purine family. Its structure suggests potential biological activities due to the presence of both piperidine and dimethylphenyl moieties. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H28N4O2 with a molecular weight of approximately 356.47 g/mol. The structure includes a purine-like core with substituents that may enhance its biological properties.
Pharmacological Properties
Research indicates that compounds similar to this one exhibit various pharmacological activities:
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Anticancer Activity :
- Compounds containing piperidine rings are known for their anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancers .
- For instance, related compounds demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. These activities are significant for developing treatments for conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
- In a related study, several synthesized compounds showed strong AChE inhibition with IC50 values indicating potential for therapeutic applications .
- Antibacterial Activity :
The precise mechanisms through which the compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Receptor Binding : The piperidine moiety may facilitate binding to various receptors involved in neurotransmission and cellular signaling.
- Inhibition of Enzymatic Activity : The structural features suggest potential interactions with active sites of target enzymes, leading to competitive inhibition.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of piperidine derivatives similar to our compound on human cancer cell lines. Results indicated significant growth inhibition with some compounds achieving IC50 values below 50 µM against breast cancer cells. The study emphasized the need for further optimization to enhance potency and selectivity .
Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, several synthesized derivatives were tested for their ability to inhibit AChE and urease. The results revealed that compounds with structural similarities to our target exhibited strong inhibitory effects, highlighting their potential as therapeutic agents in neurodegenerative diseases and urinary tract infections .
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-17-8-9-19(18(2)16-17)28-12-7-13-29-20-21(25-23(28)29)26(3)24(32)30(22(20)31)15-14-27-10-5-4-6-11-27/h8-9,16H,4-7,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQXHFQTGRNYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.